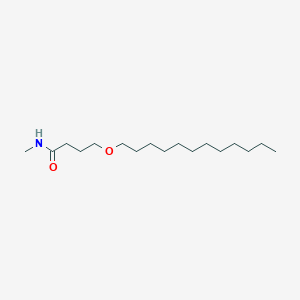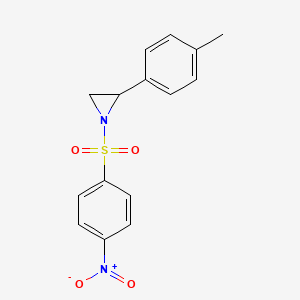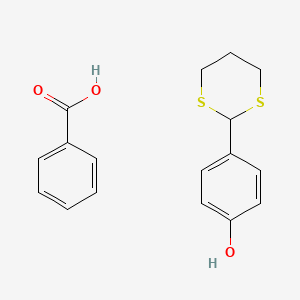
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene is an organic compound characterized by a bromine atom attached to a propene group, which is further connected to a methyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene typically involves the bromination of 1-propene-1-yl-2-methylbenzene. This can be achieved through the addition of bromine to the double bond of the propene group under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Addition Reactions: The double bond in the propene group can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as bromine or hydrogen chloride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include 1-(1-Hydroxyprop-1-en-1-yl)-2-methylbenzene, 1-(1-Aminoprop-1-en-1-yl)-2-methylbenzene, etc.
Addition Reactions: Products include 1,2-Dibromopropyl-2-methylbenzene, 1-Bromo-2-chloropropyl-2-methylbenzene, etc.
Oxidation Reactions: Products include 1-(1,2-Epoxyprop-1-en-1-yl)-2-methylbenzene, 1-(1,2-Dihydroxyprop-1-en-1-yl)-2-methylbenzene, etc.
Applications De Recherche Scientifique
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the propene group make it a reactive species, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological effects, such as enzyme inhibition or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-(1-Bromoprop-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromoprop-1-en-1-yl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
1-(1-Chloroprop-1-en-1-yl)-2-methylbenzene:
1-(1-Bromoprop-1-en-1-yl)-3-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.
Propriétés
Numéro CAS |
591765-57-0 |
|---|---|
Formule moléculaire |
C10H11Br |
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(1-bromoprop-1-enyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
Clé InChI |
HPZHWABCUJMKMX-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CC=C1C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)

![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
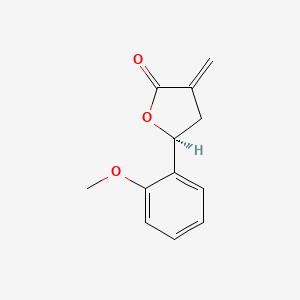

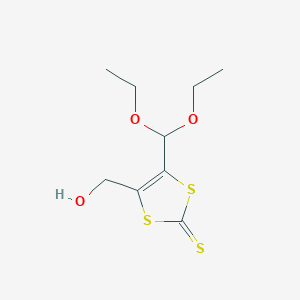
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
